BenchChemオンラインストアへようこそ!

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Lipophilicity Drug-likeness Quinazolinone SAR

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one (CAS 88538-91-4) is a synthetic quinazolin-4(3H)-one derivative bearing a methyl substituent at the 2-position and a 4-phenoxyphenyl group at the N3 position. It belongs to a therapeutically relevant scaffold class extensively investigated for anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
CAS No. 88538-91-4
Cat. No. B15432185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
CAS88538-91-4
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O2/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3
InChIKeyDBMLNQRNISFNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one (CAS 88538-91-4): Rationale for Differentiated Selection Among Quinazolinone Research Compounds


2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one (CAS 88538-91-4) is a synthetic quinazolin-4(3H)-one derivative bearing a methyl substituent at the 2-position and a 4-phenoxyphenyl group at the N3 position. It belongs to a therapeutically relevant scaffold class extensively investigated for anticancer, anti-inflammatory, and antimicrobial activities [1][2]. Its computed physicochemical profile—LogP 4.49 and topological polar surface area (TPSA) 44.1 Ų—places it in a favorable drug-like chemical space relative to closely related N3-aryl quinazolinones, providing a measurable basis for analog differentiation in medicinal chemistry and chemical biology campaigns .

Why 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one Cannot Be Replaced by Nearest-Neighbor Quinazolinone Analogs Without Experimental Re-Validation


Closely related N3-aryl quinazolinones that share the 4(3H)-quinazolinone core differ in the nature of the N3 substituent, the C2 substituent, or the presence of halogens on the fused benzene ring. These seemingly minor structural variations translate into quantifiable differences in lipophilicity (ΔLogP up to 0.49), polar surface area (ΔTPSA up to 2.2 Ų), molecular weight (ΔMW up to 157.8 Da), and hazard classification—each of which can alter membrane permeability, target binding, off-target promiscuity, and laboratory handling requirements [1]. Procurement of the specific compound 88538-91-4 is therefore essential to maintain experimental reproducibility in SAR series, avoid confounding pharmacokinetic shifts, and ensure comparability with literature precedent where this exact substitution pattern has been employed .

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Quantified Differentiation Evidence Against Closest Structural Analogs


Enhanced Lipophilicity (LogP 4.49) vs. 4-Methylphenoxy Analog Confers Superior Membrane-Permeability Potential

The target compound 2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one (CAS 88538-91-4) has a computed LogP (XLogP3) of 4.49, compared with 4.0 for its closest commercially available analog 2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one (CAS 88538-92-5) [1]. This ΔLogP of +0.49 represents a ~3-fold increase in calculated octanol-water partition coefficient, which is predictive of improved passive membrane permeability—a critical parameter for intracellular target engagement in cell-based assays [2].

Lipophilicity Drug-likeness Quinazolinone SAR

Higher Topological Polar Surface Area (44.1 Ų) Relative to 4-Methylphenoxy Analog Alters Oral Bioavailability Predictions

The topological polar surface area (TPSA) of 2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is 44.12 Ų, compared with 41.9 Ų for the 4-methylphenoxy analog (CAS 88538-92-5), a ΔTPSA of +2.22 Ų [1]. Both values remain well below the 140 Ų threshold commonly associated with good oral absorption; however, the TPSA difference may influence the balance between passive transcellular and paracellular transport, potentially affecting oral bioavailability and blood-brain barrier penetration predictions [2].

Polar surface area Oral bioavailability Drug design

Guaranteed Purity Specification (≥98%) Provides Defined Quality Benchmark for Reproducible in Vitro Pharmacology

MolCore supplies 2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one with a certified purity of NLT 98% (HPLC), whereas many nearest-neighbor analogs from other vendors are listed with typical purity of 95% or 97% without a guaranteed minimum . A 3% absolute purity differential corresponds to a potentially 3-fold higher maximum impurity burden in the lower-purity material (up to 5% total impurities vs. ≤2%), which can confound dose-response interpretation, especially at high screening concentrations where impurity-driven off-target effects become significant [1].

Compound purity Quality control Procurement specification

Absence of Halogen Substituents Reduces Hazard Profile and Synthetic Tractability vs. 6,8-Dibromo Analog

The target compound lacks halogen substituents on the quinazolinone core, whereas its 6,8-dibromo analog (CAS 88538-97-0) carries two bromine atoms that confer acute toxicity hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation) . Additionally, the molecular weight difference is substantial: 328.36 Da (target) vs. 486.16 Da (6,8-dibromo analog), a ΔMW of +157.8 Da that places the dibromo compound well beyond the Lipinski rule-of-five threshold (MW >500), predicting poorer permeability and solubility [1].

Halogen-free Safety profile Synthetic accessibility

C2-Methyl Substitution Provides Synthetic Versatility Advantage Over 2-Phenyl Analog in Downstream Derivatization

The target compound incorporates a C2-methyl group, whereas the 2-phenyl analog 3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one (CAS 88538-77-6) carries a bulkier phenyl substituent at the same position . The methyl group preserves a reactive site for further functionalization (e.g., halogenation, oxidation, or aldol condensation) while maintaining a lower molecular weight (328.36 vs. 390.44 Da; ΔMW = -62.08 Da) and reduced steric hindrance at the catalytic site of target enzymes—a feature exploited in quinazolinone-based kinase inhibitor design where C2-methyl analogs frequently show superior ligand efficiency [1].

Synthetic versatility SAR expansion C2 modification

Computed Drug-Likeness Profile Positions Compound Within Favorable Oral Bioavailability Space Confirmed by Class-Level Quinazolinone Precedent

The target compound satisfies all four Lipinski rule-of-five criteria (MW 328.36 ≤500; LogP 4.49 ≤5; H-bond acceptors 3 ≤10; H-bond donors 0 ≤5) and additionally meets the Veber criteria (rotatable bonds = 3 ≤10; TPSA 44.12 ≤140 Ų) . This favorable profile is consistent with the broader quinazolinone class, which has yielded multiple FDA-approved oral drugs (gefitinib, erlotinib, lapatinib) [1]. While class-level inference cannot guarantee the specific oral bioavailability of this compound, the calculated parameters provide a quantitative basis for prioritizing it over non-compliant analogs in early discovery screening cascades [2].

Drug-likeness ADME prediction Quinazolinone class

2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Prioritized Research and Industrial Use Cases Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Permeability

With a LogP of 4.49, this compound offers higher predicted membrane permeability than its 4-methylphenoxy analog (LogP 4.0) [1], while remaining within the rule-of-five LogP ceiling. This balanced lipophilicity profile makes it suitable for cell-based phenotypic screening campaigns where intracellular target engagement is required, particularly in cancer cell lines such as MCF-7 and A549, where quinazolinone-based EGFR inhibitors have established precedent [2].

Structure-Activity Relationship (SAR) Studies on the N3-Aryl Substituent of Quinazolinone Scaffolds

The unsubstituted 4-phenoxyphenyl group provides a well-defined reference point for SAR exploration, lacking the additional methyl group found in CAS 88538-92-5 and the halogens of CAS 88538-97-0 [1]. Its TPSA of 44.1 Ų is measurably distinct from the 41.9 Ų of the 4-methylphenoxy analog, enabling systematic mapping of how incremental N3-substituent changes affect polarity-dependent properties such as solubility, logD, and off-target binding [2].

In Vitro Pharmacology Studies Demanding High-Purity Compound for Reproducible Dose-Response Analysis

The availability of this compound at NLT 98% purity (MolCore) provides a 50% lower maximum impurity burden compared with typical 95–97% purity listings . This enhanced purity is critical for accurate IC50/EC50 determination in enzymatic and cell-based assays, where impurities ≥2% can produce confounding inhibitory or cytotoxic effects at the 10–100 µM screening concentrations commonly used in quinazolinone pharmacology [1][2].

Computational Chemistry and Molecular Modeling Campaigns Targeting Kinase or Protease Active Sites

The drug-like physicochemical profile (full Lipinski and Veber compliance) and the absence of heavy halogens make this compound an ideal ligand for docking and molecular dynamics simulations . The C2-methyl group provides a tractable vector for computational alchemical free energy perturbation (FEP) studies comparing methyl, ethyl, and phenyl substitutions, while the N3-phenoxyphenyl group serves as a modular anchor for virtual library enumeration [1][2].

Quote Request

Request a Quote for 2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.